molecular formula C10H13ClOS B14481763 [(2-Chloro-2-ethoxyethyl)sulfanyl]benzene CAS No. 66303-47-7

[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene

Cat. No.: B14481763
CAS No.: 66303-47-7
M. Wt: 216.73 g/mol
InChI Key: SAQKPLJWLCXNEL-UHFFFAOYSA-N
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Description

[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a 2-chloro-2-ethoxyethyl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chloro-2-ethoxyethyl)sulfanyl]benzene typically involves the reaction of benzene with 2-chloro-2-ethoxyethanethiol. This reaction can be facilitated by the presence of a base such as sodium hydroxide or potassium carbonate, which helps to deprotonate the thiol group, making it more nucleophilic and able to attack the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of ethoxyethylsulfanylbenzene.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethoxyethylsulfanylbenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which [(2-Chloro-2-ethoxyethyl)sulfanyl]benzene exerts its effects depends on the specific reaction or application. For example, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved can vary widely depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    [(2-Chloroethyl)sulfanyl]benzene: Lacks the ethoxy group, which may result in different reactivity and applications.

    [(2-Ethoxyethyl)sulfanyl]benzene:

    [(2-Chloro-2-ethoxyethyl)sulfanyl]toluene: Contains a methyl group on the benzene ring, which can influence its reactivity and applications.

Properties

CAS No.

66303-47-7

Molecular Formula

C10H13ClOS

Molecular Weight

216.73 g/mol

IUPAC Name

(2-chloro-2-ethoxyethyl)sulfanylbenzene

InChI

InChI=1S/C10H13ClOS/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

SAQKPLJWLCXNEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(CSC1=CC=CC=C1)Cl

Origin of Product

United States

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